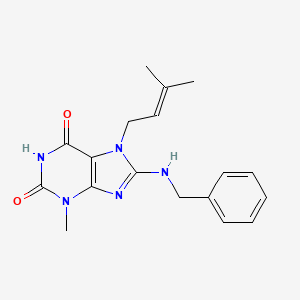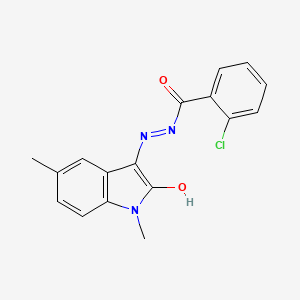![molecular formula C14H16N2O5 B5538156 methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)
methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of organic compounds like "methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate" encompasses understanding their synthesis, structural characteristics, and various physical and chemical properties. These compounds often serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions that build up the desired compound from simpler precursors. For example, the synthesis of nitro- and amino-substituted compounds can involve esterification, catalytic hydrogenation, and nitration steps. These processes are carefully designed to introduce specific functional groups at desired positions in the molecule, often with the aid of protecting groups that are later removed (He-Ying Xiao, 2007).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining the molecular and crystal structure of organic compounds. It reveals the arrangement of atoms within the molecule and how these molecules pack together in the solid state. For instance, studies on similar compounds have detailed their crystalline structures, showcasing how intermolecular interactions, such as hydrogen bonding, influence the overall crystal packing (B. Tinant, J. Declercq, V. Všetečka, O. Exner, 1991).
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
Methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate and related compounds are valuable intermediates in organic synthesis. Their reactivity has been exploited for the construction of complex molecules, including potential therapeutic agents. For example, the synthesis and crystal structure of compounds bearing a nitrophenyl tetrazole moiety have been explored for their potential as cyclooxygenase-2 inhibitors, showcasing the utility of nitrobenzoate derivatives in developing pharmacologically active molecules (B. Al-Hourani et al., 2016).
2. Biological Activity
Derivatives of methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate have been studied for their biological activities, including their potential as enzyme inhibitors. For instance, studies on N-substituted sulfonamide carbonic anhydrase inhibitors have provided insights into the development of compounds with topical effects on intraocular pressure, indicating the relevance of such derivatives in therapeutic applications (M. Duffel et al., 1986).
3. Material Science Applications
The structural features of methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate derivatives make them candidates for material science applications. Their potential in forming complexes with metals, which could be utilized in catalysis or as materials with specific magnetic properties, has been explored. For instance, the synthesis, spectroscopy, and thermal analysis of Cu(II) and Co(II) complexes with Schiff base dye ligands containing azo and nitro groups have been studied, demonstrating the versatility of nitrobenzoate derivatives in forming complexes with interesting magnetic and potentially catalytic properties (R. A. Ahmadi & S. Amani, 2012).
Eigenschaften
IUPAC Name |
methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-6-9(7-12(8-10)16(19)20)13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLVFUPTQHASJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)
![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)


![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)

![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)